4,4-Difluoro-2-phenylbutanoic acid
Description
4,4-Difluoro-2-phenylbutanoic acid is a fluorinated carboxylic acid featuring a phenyl group at the C2 position and two fluorine atoms at the C4 position of the butanoic acid backbone. The compound’s structure combines aromatic and fluorinated motifs, which are critical in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding interactions.
Properties
IUPAC Name |
4,4-difluoro-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHJOFMVWMGXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-59-1 | |
| Record name | 4,4-difluoro-2-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-phenylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylbutanoic acid and fluorinating agents.
Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,4-difluoro-2-phenylbutanone, while reduction could produce 4,4-difluoro-2-phenylbutanol.
Scientific Research Applications
4,4-Difluoro-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2-phenylbutanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 4,4-difluoro-2-phenylbutanoic acid and related fluorinated butanoic acids:
Functional Group Analysis
- Aromatic vs. Aliphatic Substituents: The phenyl group in this compound enables π-π stacking interactions, which are absent in aliphatic analogs like 2-ethyl-4,4-difluorobutanoic acid or 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid. This distinction is critical in drug design for targeting aromatic residues in enzymes or receptors.
- However, steric bulk from dimethyl groups may offset solubility advantages .
Biological Activity
4,4-Difluoro-2-phenylbutanoic acid is an organic compound that has garnered attention due to its potential biological activities and interactions with various biomolecules. This article explores the compound's synthesis, biological mechanisms, research findings, and applications in various fields.
Chemical Structure and Synthesis
This compound is characterized by the presence of two fluorine atoms on the fourth carbon of a butanoic acid chain, alongside a phenyl group on the second carbon. The synthesis typically involves:
- Starting Materials : 2-phenylbutanoic acid and fluorinating agents.
- Fluorination : Achieved through reactions with agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Reaction Conditions : Controlled temperature and pressure to ensure selective fluorination.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's stability and reactivity, allowing it to influence various biochemical pathways. Potential mechanisms include:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes.
- Receptor Binding : It could interact with receptors involved in critical physiological processes.
Biological Activity and Research Findings
Research into the biological activity of this compound has revealed several promising findings:
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Study on Apoptosis Induction : A study focused on the synthesis of new analogs demonstrated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a pathway for developing new anticancer therapies .
- Inhibition Studies : Research indicated that fluorinated compounds often show enhanced binding affinity to biological targets compared to their non-fluorinated counterparts, supporting their potential use in therapeutic applications.
Applications in Scientific Research
The applications of this compound extend across various fields:
| Field | Application |
|---|---|
| Chemistry | Used as a building block in synthesizing more complex organic molecules. |
| Biology | Investigated for potential interactions with biomolecules and therapeutic effects. |
| Medicine | Explored as an active ingredient or intermediate in pharmaceuticals. |
| Industry | Employed in developing specialty chemicals and materials with unique properties. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
